B1193806 ARQ-171

ARQ-171

Cat. No.: B1193806
Attention: For research use only. Not for human or veterinary use.
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Description

ARQ-171 (chemical name: BMS-214662 hydrochloride) is a small-molecule inhibitor targeting methionine aminopeptidase-2 (MetAP2), an enzyme critical for tumor angiogenesis and cancer cell proliferation . Its molecular formula is C₂₅H₂₄ClN₅O₂S₂, with a molecular weight of 526.07 g/mol and a purity of ≥98% . Structurally, this compound features a benzofuran core linked to a cyanophenyl group and a sulfonyl moiety, which confers selectivity for MetAP2 inhibition (Figure 1).

Mechanism of Action:
this compound disrupts post-translational processing of proteins by blocking MetAP2, leading to impaired endothelial cell migration and tumor vascularization. Preclinical studies demonstrate potent anti-proliferative effects in solid tumors (e.g., colon, lung) with IC₅₀ values ranging from 2–50 nM .

Clinical Relevance: Phase I/II trials indicate dose-dependent efficacy, with a maximum tolerated dose (MTD) of 40 mg/m² and manageable toxicity (e.g., fatigue, nausea). However, its pharmacokinetic profile shows moderate oral bioavailability (~35%), necessitating intravenous administration .

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ARQ171;  ARQ 171;  ARQ-171

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

ARQ-171 belongs to a class of MetAP2 inhibitors. Two structurally and functionally related compounds are TNP-470 (a fumagillin analog) and LAF389 (a benzodiazepine derivative). A comparative analysis is provided below:

Table 1: Comparative Pharmacological Profiles

Parameter This compound TNP-470 LAF389
Molecular Target MetAP2 MetAP2 MetAP2
IC₅₀ (MetAP2) 2–50 nM 0.1–1 nM 10–100 nM
Bioavailability 35% (IV) <5% (oral) 20% (oral)
Clinical Stage Phase II Discontinued (Phase III) Preclinical
Key Toxicity Fatigue, nausea Neurotoxicity Hepatotoxicity

Structural and Functional Comparisons

TNP-470 :

  • Structural Difference : TNP-470 contains a chlorinated fumagillin backbone, whereas this compound uses a benzofuran scaffold .
  • Efficacy : TNP-470 exhibits superior enzymatic inhibition (IC₅₀: 0.1–1 nM) but failed in Phase III trials due to dose-limiting neurotoxicity (e.g., ataxia) .
  • Advantage of this compound : Reduced neurotoxicity due to improved blood-brain barrier exclusion .

LAF389 :

  • Structural Difference : LAF389 incorporates a benzodiazepine ring, enhancing metabolic stability but increasing molecular weight (MW: 612 g/mol vs. This compound’s 526 g/mol) .
  • Efficacy : Lower enzymatic potency (IC₅₀: 10–100 nM) but superior oral bioavailability (20%) compared to this compound .
  • Limitation of this compound : Requires IV administration, limiting patient convenience .

Research Findings

  • Synergy with Chemotherapy: this compound enhances paclitaxel efficacy in xenograft models (tumor volume reduction: 70% vs. 50% with paclitaxel alone) .

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